molecular formula C22H15F2N5O3S B8146548 ON1231320

ON1231320

Cat. No.: B8146548
M. Wt: 467.4 g/mol
InChI Key: ZEHBZHZMQSHZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ON1231320 is a highly specific inhibitor of polo-like kinase 2 (PLK2), a protein that plays a crucial role in cell cycle regulation. This compound is an arylsulfonyl pyrido-pyrimidinone and has shown significant antitumor activity by blocking tumor cell cycle progression in the G2/M phase, leading to apoptotic cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ON1231320 involves multiple steps, starting from the preparation of the pyrido-pyrimidinone core. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

ON1231320 primarily undergoes:

    Substitution Reactions: Introduction of the arylsulfonyl group.

    Cyclization Reactions: Formation of the pyrido-pyrimidinone core.

Common Reagents and Conditions

    Reagents: Arylsulfonyl chlorides, bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Conditions: Controlled temperatures, inert atmosphere (e.g., nitrogen or argon).

Major Products

The major product of these reactions is this compound itself, with high specificity and purity achieved through careful control of reaction conditions and purification steps .

Mechanism of Action

ON1231320 exerts its effects by specifically inhibiting PLK2, a kinase involved in cell cycle regulation. By blocking PLK2 activity, this compound prevents the progression of the cell cycle at the G2/M phase, leading to mitotic arrest and subsequent apoptotic cell death. This mechanism is highly specific, as this compound does not inhibit other polo-like kinases such as PLK1, PLK3, and PLK4 .

Comparison with Similar Compounds

Similar Compounds

    PLK1 Inhibitors: Compounds like BI 2536 and Volasertib target PLK1, another member of the polo-like kinase family.

    PLK3 and PLK4 Inhibitors: Compounds such as GW843682X and CFI-400945 target PLK3 and PLK4, respectively.

Uniqueness of ON1231320

This compound is unique in its high specificity for PLK2, with an IC50 of 0.31 µM, and its lack of inhibitory activity against PLK1, PLK3, and PLK4 (all IC50 >10 µM). This specificity reduces the likelihood of off-target effects and makes this compound a valuable tool for studying PLK2-specific pathways and mechanisms .

Properties

IUPAC Name

6-(2,4-difluorophenyl)sulfonyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHBZHZMQSHZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)S(=O)(=O)C3=C(C=C(C=C3)F)F)NC4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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